molecular formula C13H12F3NO2 B171946 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol CAS No. 141819-91-2

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol

Cat. No. B171946
CAS RN: 141819-91-2
M. Wt: 271.23 g/mol
InChI Key: BQYBIZJTLUWSLE-UHFFFAOYSA-N
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Description

“2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol” is a chemical compound with the molecular formula C13H12F3NO2 . It has a molecular weight of 271.235 Da and a monoisotopic mass of 271.082001 Da . This compound is a fascinating chemical compound with diverse applications in scientific research.


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered oxazole ring with a trifluoromethyl group attached to a phenyl ring . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 94.7 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 10 . It also has a rotatable bond count of 8 and a complexity of 688 .

Scientific Research Applications

Synthesis and Structural Development

  • Synthesis Techniques : 2,4,5-Trisubstituted oxazoles, including compounds similar to 2-(5-Methyl-2-(4-(Trifluoromethyl)phenyl)oxazol-4-yl)ethanol, have been synthesized through processes involving nitrosation, condensation with aldehydes, and reduction using zinc in acetic acid (Cai, Yang, & Zhang, 2005).
  • Molecular Development : Various research efforts focus on synthesizing new derivatives and understanding their structural properties, such as 1,2,3-triazolyl chalcone derivatives with potential anti-microbial and anti-cancer applications (Bhat et al., 2016).

Biocatalytic Applications

  • Pharmaceutical Intermediate Synthesis : The compound has been used as a key intermediate in developing pharmaceutical agents, like chemokine CCR5 antagonists (Chen, Xia, Liu, & Wang, 2019).

Development of Materials with Specific Properties

  • Spectral-Luminescence and Basicity Studies : Research into the spectral-luminescence and acid-base properties of similar oxazole compounds, revealing their high fluorescence quantum yields and the influence of electron-donor substituents on the basicity (Afanasiadi, Tur, & Kurapov, 1985).
  • Photochromism in Mixed Crystals : Studies on the photochromic behavior of mixed crystals containing diarylethenes, including oxazole derivatives, to develop materials that change color under different illumination wavelengths (Takami, Kuroki, & Irie, 2007).

Catalytic and Chemical Reactions

  • Role in Complex Chemical Reactions : Investigations into the reactivity of oxazole and related compounds in various chemical reactions, contributing to the broader understanding of their chemical behavior and potential applications (Flores‐Parra et al., 2004).

Potential Therapeutic Applications

  • Antimicrobial and Antioxidant Activities : Research into the antimicrobial and antioxidant properties of triazolyl derivatives, which could offer insights into the therapeutic potential of structurally related compounds (Kumar et al., 2005).

Future Directions

Oxazole derivatives, such as this compound, play a very essential role in the area of medicinal chemistry . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-8-11(6-7-18)17-12(19-8)9-2-4-10(5-3-9)13(14,15)16/h2-5,18H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYBIZJTLUWSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442198
Record name 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141819-91-2
Record name 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.33 g of the above prepared [5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl]-acetic acid (25.7 mmol) was dissolved in 120 ml of abs. THF and treated at 0° C. with 64 ml 1M BH3THF (2.5 eq.). The reaction mixture was then kept over night et ambient temperature. Careful quenching with MeOH and ice, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents left a crude product which was refluxed for 30 min. in MeOH to liberate quantitatively the free alcohol. Flash chromatography (SiO2, hexane/AcOEt=7/3) delivered finally 6.38 g of the title compound as off-white crystals.
Name
[5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl]-acetic acid
Quantity
25.7 mmol
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol
Reactant of Route 2
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol
Reactant of Route 3
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol
Reactant of Route 4
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol
Reactant of Route 5
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol
Reactant of Route 6
2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)oxazol-4-yl)ethanol

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